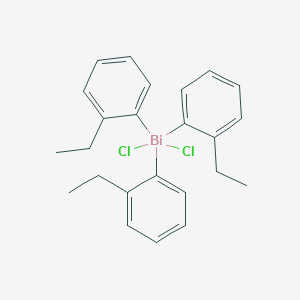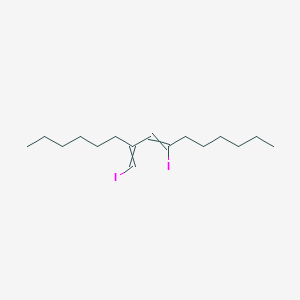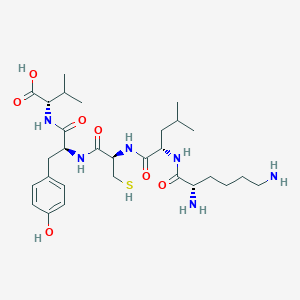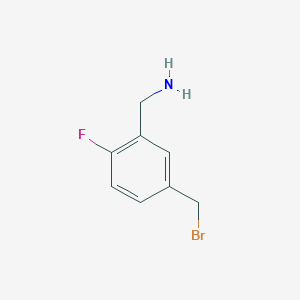![molecular formula C10H9Br2N3 B14230667 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine CAS No. 526224-69-1](/img/structure/B14230667.png)
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves the bromination of precursor compounds. One common method involves the reaction of 2-methyl-6-[3-(methyl)-1H-pyrazol-1-yl]pyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include pyridine and pyrazole oxides.
Reduction: Products include methyl-substituted pyridine and pyrazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine
- 3-(Bromomethyl)pyrazole
- 2-(Bromomethyl)-3-methoxypyridine
Uniqueness
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. The dual bromomethyl groups enhance its reactivity and versatility in synthetic applications compared to similar compounds with single bromomethyl groups.
Properties
CAS No. |
526224-69-1 |
|---|---|
Molecular Formula |
C10H9Br2N3 |
Molecular Weight |
331.01 g/mol |
IUPAC Name |
2-(bromomethyl)-6-[3-(bromomethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C10H9Br2N3/c11-6-8-2-1-3-10(13-8)15-5-4-9(7-12)14-15/h1-5H,6-7H2 |
InChI Key |
BTKVGBCXLHDGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC(=N2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)




![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
